molecular formula C23H17NO B5221999 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5221999
M. Wt: 323.4 g/mol
InChI Key: FDNQRHOUNVEXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalene-2-carbaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and naphthalene derivatives, which can have enhanced biological or material properties .

Scientific Research Applications

4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its unique combination of a quinoline core and a naphthalene moiety, which imparts distinct photophysical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-naphthalen-2-yl-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO/c25-22-14-21(18-10-9-15-5-1-2-7-17(15)13-18)20-12-11-16-6-3-4-8-19(16)23(20)24-22/h1-13,21H,14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNQRHOUNVEXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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